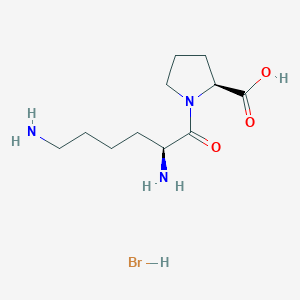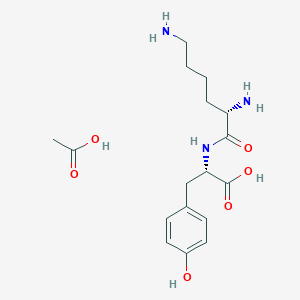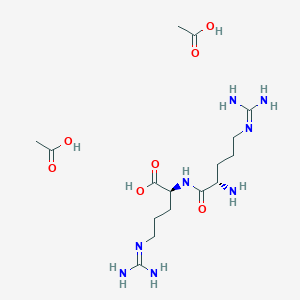
6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed examination of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, and what products are formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
6-Methyl-1-methyl-1,4-diazepane dihydrochloride is used in a variety of scientific research applications. It is used in the synthesis of a variety of drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. It is also used in the synthesis of polymers, surfactants, and other materials. In addition, it is used in the study of enzymes, proteins, and other biological molecules.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1-methyl-1,4-diazepane dihydrochloride is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-1-methyl-1,4-diazepane dihydrochloride are not fully understood. However, it is believed to have a variety of effects, including inhibition of the enzyme cytochrome P450, inhibition of the enzyme acetylcholinesterase, and inhibition of the enzyme monoamine oxidase. In addition, it is believed to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methyl-1-methyl-1,4-diazepane dihydrochloride in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to its use, such as its potential to cause toxic side effects and its potential to interact with other compounds.
Direcciones Futuras
There are a number of potential future directions for the use of 6-Methyl-1-methyl-1,4-diazepane dihydrochloride. These include further studies into its mechanism of action, potential uses in drug synthesis and development, and potential applications in the field of biochemistry and molecular biology. Additionally, further research into the potential toxic side effects of this compound could be beneficial. Finally, further studies into the potential applications of this compound in the field of materials science and engineering could be beneficial.
Métodos De Síntesis
6-Methyl-1-methyl-1,4-diazepane dihydrochloride is synthesized by the reaction of 1-methyl-1,4-diazepane with methoxymethyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as dichloromethane at room temperature. The synthesis method is simple and cost-effective.
Safety and Hazards
Propiedades
IUPAC Name |
6-(methoxymethyl)-1-methyl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10-4-3-9-5-8(6-10)7-11-2;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIWZBSDQBUNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC(C1)COC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)


